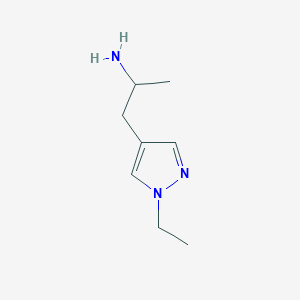

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the field of organic and medicinal chemistry. globalresearchonline.netnih.gov First identified by Ludwig Knorr in 1883, this aromatic ring system is a privileged scaffold due to its metabolic stability and versatile synthetic accessibility. mdpi.com Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. globalresearchonline.net

The pyrazole ring's aromaticity allows it to undergo electrophilic substitution reactions, typically at the C4 position, making this position ideal for introducing various functional groups. nih.govguidechem.com The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions, rendering pyrazoles effective as ligands in catalysis. guidechem.com The synthetic versatility of pyrazoles is demonstrated by numerous established methods for their construction, most notably the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable 1,3-dielectrophiles. mdpi.comorganic-chemistry.org This accessibility allows chemists to generate vast libraries of substituted pyrazoles for screening and development.

In medicinal chemistry, the pyrazole nucleus is present in a wide array of drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and antitumor properties. globalresearchonline.netmdpi.comconnectjournals.comnih.gov

Table 1: Key Attributes of the Pyrazole Ring in Organic Synthesis

| Feature | Description | Significance |

|---|---|---|

| Aromaticity | A planar, cyclic, conjugated system with 6 π-electrons, conferring stability. globalresearchonline.net | Provides a stable core for building complex molecules and allows for functionalization via aromatic substitution reactions. |

| Reactivity | Prone to electrophilic substitution, primarily at the C4-position. The ring is generally resistant to oxidation. guidechem.comchemicalbook.com | Enables the regioselective introduction of substituents to tune the molecule's properties. |

| Synthetic Access | Readily synthesized through cyclocondensation reactions, such as those involving hydrazines and β-diketones. nih.govmdpi.com | Facilitates the creation of a wide diversity of derivatives for various applications. |

| Biological Activity | The pyrazole scaffold is a common feature in many biologically active compounds and approved drugs. globalresearchonline.netnih.gov | Serves as a "privileged structure" in drug discovery for developing new therapeutic agents. |

Role of Alkylamines in Diverse Chemical Scaffolds

Alkylamines are fundamental organic functional groups characterized by a nitrogen atom bonded to at least one alkyl group. They are ubiquitous in biologically active molecules, including pharmaceuticals and natural products. The nitrogen atom's lone pair of electrons makes alkylamines basic and nucleophilic, allowing them to participate in a wide range of chemical reactions.

The primary amine group (-NH2), as found in 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine, is a key building block in synthesis. It can act as a nucleophile in substitution and addition reactions, and its basicity allows for the formation of salts, which can be crucial for modulating the solubility and bioavailability of drug molecules. The ability of the amine to act as a hydrogen bond donor and acceptor is critical for molecular recognition and binding to biological targets such as enzymes and receptors.

Furthermore, alkylamines serve as versatile intermediates for derivatization reactions, enabling the construction of more complex structures like amides, sulfonamides, and imines. acs.org In materials science, long-chain alkylamines are used as capping agents and stabilizers in the synthesis of nanoparticles, where they control growth and prevent aggregation.

Structural Context of this compound within Heterocyclic Chemistry

This compound belongs to the class of 4-substituted N-alkylpyrazoles. Its structure is defined by three key features:

A Pyrazole Core: The central five-membered aromatic ring.

An N1-Ethyl Group: An ethyl substituent is attached to the nitrogen atom at position 1 of the pyrazole ring. This N-alkylation prevents the tautomerism seen in NH-pyrazoles and fixes the substitution pattern. globalresearchonline.net

A C4-(2-Aminopropyl) Group: A three-carbon chain with an amine group on the second carbon is attached to the carbon atom at position 4 of the pyrazole ring. This is the site most susceptible to electrophilic substitution on the parent pyrazole ring, making it a common point of functionalization. chemicalbook.com

The molecule combines the rigid, planar, and aromatic pyrazole scaffold with a flexible and basic alkylamine side chain. While specific research on this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures. For instance, the synthesis of such a compound would likely involve the preparation of a 1-ethyl-1H-pyrazole-4-carboxaldehyde intermediate, followed by a reaction to build the propan-2-amine side chain, potentially via a Wittig-type reaction and subsequent reduction or reductive amination of the corresponding ketone, 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one. chiralen.com

The chemical properties of this compound are dictated by its hybrid nature. The pyrazole ring contributes to its thermal stability and influences the electronic environment of the side chain, while the primary amine group provides a site for protonation, salt formation, and further synthetic modification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃ | Structural analysis |

| Molecular Weight | 153.23 g/mol | Structural analysis |

| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from similar small molecule alkylamines and pyrazoles. |

| Basicity | The propan-2-amine group is the primary basic center. | Presence of a primary alkylamine. |

| Solubility | Expected to be soluble in organic solvents and aqueous acid. | General properties of amines and N-alkylpyrazoles. |

| Spectroscopy (¹H NMR) | Expected signals for ethyl group (triplet/quartet), pyrazole ring protons (singlets), and propyl-amine chain protons. | Based on general principles of NMR spectroscopy for pyrazole derivatives. guidechem.commdpi.com |

| Spectroscopy (¹³C NMR) | Distinct signals for carbons in the pyrazole ring and the two aliphatic side chains. | Based on general principles of NMR spectroscopy for pyrazole derivatives. guidechem.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-11-6-8(5-10-11)4-7(2)9/h5-7H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZIRCIBSMJILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Environment

The ¹H NMR spectrum of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine provides a detailed map of the proton environments within the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of each signal (e.g., singlet, doublet, triplet, quartet, multiplet) reveals the number of adjacent protons, governed by the n+1 rule, while the coupling constants (J), measured in Hertz (Hz), quantify the interaction between neighboring protons.

The protons on the pyrazole (B372694) ring are expected to appear as distinct singlets in the aromatic region of the spectrum, reflecting their unique electronic environments. The protons of the ethyl group attached to the pyrazole nitrogen will exhibit characteristic triplet and quartet patterns due to their mutual coupling. The protons of the propan-2-amine side chain will present more complex splitting patterns, with the methine proton adjacent to the amine group appearing as a multiplet due to coupling with both the neighboring methylene (B1212753) and methyl protons. The amine protons themselves often appear as a broad singlet, though their chemical shift and appearance can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.5 - 7.7 | s | - |

| Pyrazole H-5 | 7.3 - 7.5 | s | - |

| N-CH₂ (ethyl) | 4.0 - 4.2 | q | 7.2 |

| Ar-CH₂ (propyl) | 2.6 - 2.8 | d | 7.0 |

| CH (propyl) | 3.0 - 3.2 | m | - |

| NH₂ | 1.5 - 2.5 | br s | - |

| N-CH₂-CH₃ (ethyl) | 1.3 - 1.5 | t | 7.2 |

| CH-CH₃ (propyl) | 1.0 - 1.2 | d | 6.8 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and local electronic environment.

The carbon atoms of the pyrazole ring are expected to resonate in the downfield region of the spectrum, characteristic of aromatic and heteroaromatic systems. The carbon attached to the propan-2-amine side chain will also be found in this region. The aliphatic carbons of the ethyl and propan-2-amine substituents will appear at higher field (upfield). The chemical shifts of the methylene and methyl carbons provide clear evidence for the presence and nature of these alkyl groups.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 138 - 140 |

| Pyrazole C-4 | 118 - 120 |

| Pyrazole C-5 | 128 - 130 |

| N-CH₂ (ethyl) | 45 - 47 |

| Ar-CH₂ (propyl) | 30 - 32 |

| CH (propyl) | 48 - 50 |

| N-CH₂-CH₃ (ethyl) | 15 - 17 |

| CH-CH₃ (propyl) | 22 - 24 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Probing

To unambiguously assign all proton and carbon signals and to gain deeper insights into the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for tracing the connectivity of the protons within the ethyl and propan-2-amine fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for establishing the connectivity between different functional groups, for example, linking the protons of the ethyl group to the carbons of the pyrazole ring, and the protons of the propan-2-amine side chain to the pyrazole ring.

Solid-state NMR could be utilized to study the compound in its crystalline form, providing information about polymorphism, molecular packing, and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₇N₃), the nominal molecular weight is 167.26 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 167. As amines are known to follow the "nitrogen rule," the odd nominal molecular weight is consistent with the presence of an odd number of nitrogen atoms (three in this case). libretexts.org

The fragmentation of the molecular ion is expected to be dominated by cleavages alpha to the nitrogen atoms, which are stabilized by the resulting resonance. A prominent fragmentation pathway for the propan-2-amine side chain would be the cleavage of the C-C bond adjacent to the C-N bond, leading to a stable iminium ion. libretexts.org For a structurally similar compound, (1-ethyl-1H-pyrazol-4-yl)methanamine, a base peak is observed from the loss of the amino group. Based on this, significant fragments for the title compound can be predicted.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 167 | [C₉H₁₇N₃]⁺ | Molecular Ion |

| 152 | [C₈H₁₄N₃]⁺ | Loss of a methyl radical (•CH₃) |

| 124 | [C₆H₁₀N₃]⁺ | Loss of a propyl radical (•C₃H₇) |

| 110 | [C₅H₈N₃]⁺ | Cleavage of the propan-2-amine side chain |

| 96 | [C₅H₈N₂]⁺ | Pyrazole ring fragment |

| 44 | [C₂H₆N]⁺ | Iminium ion from the propan-2-amine side chain |

Note: Predicted m/z values are for the most abundant isotopes and are based on typical fragmentation patterns for similar structures.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups within the molecule. The presence of the amine (N-H), alkyl (C-H), and pyrazole ring (C=N, C=C) functionalities will give rise to distinct vibrational frequencies.

The N-H stretching vibrations of the primary amine group are anticipated to appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and propyl groups will be observed as strong bands just below 3000 cm⁻¹. The bending vibrations of the CH₂ and CH₃ groups will be found in the 1350-1470 cm⁻¹ range. The pyrazole ring itself will exhibit characteristic stretching vibrations for C=C and C=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹. mdpi.com

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C=N Stretch (pyrazole) | 1500 - 1580 | Medium-Strong |

| C=C Stretch (pyrazole) | 1400 - 1500 | Medium-Strong |

| C-H Bend (aliphatic) | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Note: Predicted values are based on characteristic group frequencies and data from similar compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, it would provide a detailed fingerprint of the molecule's covalent bonds and functional groups. The resulting spectrum would display a series of peaks, each corresponding to a specific vibrational motion, such as stretching, bending, or twisting of bonds.

For this compound, characteristic Raman shifts would be expected for the various structural components. For instance, C-H stretching vibrations of the ethyl and propan-amine groups would typically appear in the 2800-3000 cm⁻¹ region. The pyrazole ring itself would exhibit a complex pattern of ring stretching and deformation modes. C=C and C=N stretching vibrations within the pyrazole ring are generally observed in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations of the amine group and the pyrazole ring would also produce distinct signals. Analysis of the precise positions and intensities of these peaks would allow for a detailed understanding of the molecule's vibrational framework.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural information.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of each atom in the crystal lattice can be determined. From these coordinates, exact bond lengths, bond angles, and torsional angles can be calculated. This data provides an unambiguous depiction of the molecule's geometry in the solid state.

A hypothetical data table derived from such an analysis would resemble the following:

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| C1-C2 | C | C | e.g., 1.54 | |

| N1-C5 | N | C | e.g., 1.38 | |

| Bond Angles | ||||

| C1-C2-C3 | C | C | C | e.g., 109.5 |

| N1-C5-C4 | N | C | C | e.g., 108.0 |

| Torsional Angles | ||||

| C1-C2-C3-N1 | C | C | C | N |

This table is for illustrative purposes only and does not represent actual experimental data.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the pyrazole rings. For this compound, the primary amine group (-NH₂) would be a potential hydrogen bond donor, while the nitrogen atoms of the pyrazole ring could act as acceptors. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal morphology.

Elucidation of Absolute Stereochemistry

Since this compound contains a chiral center at the second carbon of the propan-2-amine chain, it can exist as two enantiomers (R and S forms). X-ray crystallography, particularly when using anomalous dispersion techniques, can be used to determine the absolute stereochemistry of a chiral molecule in a single crystal, definitively assigning the R or S configuration.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. A VCD spectrum provides information about the stereochemistry of a chiral molecule. For a specific enantiomer of this compound, the VCD spectrum would show both positive and negative bands corresponding to its vibrational modes. The mirror-image enantiomer would exhibit a VCD spectrum of equal magnitude but opposite sign for each band. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the molecule in solution can be determined. This technique is complementary to X-ray crystallography, providing stereochemical information in the solution phase.

Computational and Theoretical Chemistry Studies of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to modern computational chemistry, offering deep insights into the electronic behavior of molecules. These methods are used to determine molecular properties by solving the Schrödinger equation, with various levels of approximation.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the optimized geometry of a molecule, corresponding to its most stable, lowest-energy conformation. als-journal.com

For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly used to calculate ground state properties. researchgate.netmaterialsciencejournal.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. als-journal.com The total energy calculated for the optimized structure is a key indicator of its thermodynamic stability. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrazole ring) | ~1.35 Å |

| Bond Length | N-N (pyrazole ring) | ~1.36 Å |

| Bond Length | C-C (pyrazole ring) | ~1.39 Å |

| Bond Angle | C-N-N (pyrazole ring) | ~108° |

| Dihedral Angle | C-C-C-N (side chain) | Varies with conformation |

Note: This data is representative of pyrazole derivatives and illustrates typical outputs of DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. These energies are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.org For similar heterocyclic compounds, the energy gap is often a key parameter in assessing their potential applications. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -0.55 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.70 |

Note: These values are illustrative, based on typical DFT calculations for similar organic molecules, and serve to represent the output of such an analysis.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. nih.gov Global descriptors are calculated from the energies of the frontier orbitals and include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govfrontiersin.org This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.55 |

| Chemical Hardness (η) | (I-A)/2 | 2.85 |

| Chemical Softness (S) | 1/η | 0.35 |

| Electronegativity (χ) | (I+A)/2 | 3.40 |

Note: These values are derived from the illustrative HOMO-LUMO energies in Table 2.

Understanding the distribution of electronic charge within a molecule is essential for predicting its electrostatic interactions. Molecular Electrostatic Potential (MESP) maps are visual tools that illustrate the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the ethyl and propanamine side chains of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them.

This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a Potential Energy Surface (PES). The lowest points on this surface correspond to the most stable conformations. Such studies are vital for understanding how the molecule's shape influences its interactions with biological targets. For pyrazole derivatives, conformational preferences can significantly impact their biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). Larger E(2) values indicate stronger interactions and greater molecular stability. This analysis reveals how electron density is shared throughout the molecule, providing insights into its electronic stability and reactivity. researchgate.net

Table 4: Hypothetical NBO Analysis for a Key Interaction

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N2 (pyrazole) | π* (C4-C5) | ~5.2 |

| σ (C-H) | σ* (C-N) | ~2.8 |

Note: This table illustrates a hypothetical NBO analysis, showing the delocalization of a nitrogen lone pair (LP) into an adjacent antibonding orbital (π*), contributing to the stability of the pyrazole ring.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Computational studies utilizing Molecular Electrostatic Potential (MEP) surface mapping are pivotal in predicting the chemical reactivity of a molecule. The MEP is a valuable tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic sites. nih.govwolfram.com This analysis is crucial for understanding how a molecule will interact with other chemical species.

The MEP surface map of this compound would delineate regions of varying electron density, typically color-coded for intuitive interpretation. Regions with a high electron density, characterized by a negative electrostatic potential (often depicted in shades of red and yellow), are susceptible to electrophilic attack and are considered nucleophilic sites. Conversely, areas with low electron density, indicated by a positive electrostatic potential (represented by shades of blue), are prone to nucleophilic attack and are identified as electrophilic sites. cram.com Green areas on the map typically represent regions of neutral potential.

For this compound, the primary sites of interest for chemical reactivity can be predicted based on the general electronic characteristics of its constituent functional groups. The nitrogen atoms of the pyrazole ring are expected to be the most significant nucleophilic centers due to the presence of lone pairs of electrons. mdpi.com Specifically, the sp2-hybridized nitrogen atom at position 2 of the pyrazole ring would exhibit a strong negative potential. The amine group in the propan-2-amine side chain also represents a key nucleophilic site.

Conversely, the hydrogen atoms attached to the pyrazole ring and the amine group are anticipated to be the primary electrophilic sites, displaying a positive electrostatic potential. researchgate.net These regions are electron-deficient and thus susceptible to attack by nucleophiles.

A hypothetical representation of the electrostatic potential values for different regions of the this compound molecule is presented in the interactive data table below.

| Molecular Region | Predicted Electrostatic Potential (kJ/mol) | Reactivity Prediction |

|---|---|---|

| N1 Atom (Pyrazole Ring) | -60 to -80 | Nucleophilic Site |

| N2 Atom (Pyrazole Ring) | -100 to -120 | Strong Nucleophilic Site |

| Amine Group (NH2) | -70 to -90 | Nucleophilic Site |

| Pyrazole Ring C-H Protons | +30 to +50 | Electrophilic Site |

| Amine Group N-H Protons | +80 to +100 | Strong Electrophilic Site |

| Ethyl Group C-H Protons | +10 to +20 | Weakly Electrophilic Site |

The detailed analysis of the MEP surface provides a qualitative prediction of the molecule's reactivity, guiding further studies into its chemical behavior and potential interactions. cram.com The identification of these reactive sites is fundamental in understanding the molecule's potential role in various chemical reactions.

Chemical Reactivity and Derivatization Strategies of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine

Reactions Involving the Amine Functionality

The primary amine group is a key site for chemical modification, acting as a potent nucleophile and a base. Its reactivity is central to building more complex molecules from the parent structure.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, capable of reacting with electrophilic carbon centers, most notably in alkyl halides. This reaction, a standard N-alkylation, proceeds via a nucleophilic substitution mechanism (typically SN2 with primary or secondary halides) to form secondary and, subsequently, tertiary amines. The initial reaction yields a secondary amine, which can itself act as a nucleophile and react with another molecule of the alkylating agent to produce a tertiary amine.

The general scheme for the N-alkylation is as follows:

Step 1 (Formation of Secondary Amine): The primary amine attacks an alkyl halide (R'-X), displacing the halide and forming a secondary ammonium (B1175870) salt. Deprotonation yields the neutral secondary amine.

Step 2 (Formation of Tertiary Amine): The resulting secondary amine, still nucleophilic, can react with a second equivalent of the alkyl halide to form a tertiary ammonium salt, which is then deprotonated to the tertiary amine.

Control over the degree of alkylation can be achieved by carefully managing the stoichiometry of the reactants.

| Reactant | Alkylating Agent (R'-X) | Conditions | Product Name |

| 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine | Iodomethane (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-methyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This compound | Benzyl Bromide (BnBr) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| N-methyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine | Iodomethane (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N,N-dimethyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.com This reversible reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to render the primary amine non-nucleophilic through protonation. libretexts.org

The resulting C=N double bond of the imine is a versatile functional group that can be isolated or used as an intermediate for further reactions, such as reduction to a secondary amine (see Section 5.1.4).

| Reactant | Carbonyl Compound | Conditions | Product Name (Imine) |

| This compound | Benzaldehyde | Weak acid (e.g., CH₃COOH), Dean-Stark trap | (E)-N-benzylidene-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This compound | Acetone (B3395972) | Weak acid (e.g., CH₃COOH), Molecular sieves | N-(propan-2-ylidene)-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This compound | Cyclohexanone | Weak acid (e.g., CH₃COOH), Dean-Stark trap | N-cyclohexylidene-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

Acylation and Sulfonylation Reactions

The nucleophilic amine group readily attacks acylating and sulfonylating agents, such as acyl chlorides, acid anhydrides, and sulfonyl chlorides, to form stable amide and sulfonamide linkages, respectively. These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). nih.gov

The formation of an amide or sulfonamide is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule. For instance, reacting pyrazole (B372694) sulfonyl chlorides with various amines is a known method for producing pyrazole-4-sulfonamide derivatives. nih.govresearchgate.net

| Reactant | Reagent | Conditions | Product Name |

| This compound | Acetyl Chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(1-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)acetamide |

| This compound | Benzoyl Chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(1-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)benzamide |

| This compound | p-Toluenesulfonyl Chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(1-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)-4-methylbenzenesulfonamide |

Reductive Amination as a Pathway to Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds and represents a two-stage process that combines the condensation reaction (Section 5.1.2) with a reduction step. The primary amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. If the resulting secondary amine is further reacted with another carbonyl compound, a tertiary amine can be synthesized.

This transformation can be performed as a one-pot reaction by including a reducing agent that is selective for the iminium ion but does not readily reduce the starting carbonyl compound, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method provides a more controlled alternative to direct N-alkylation with alkyl halides for the synthesis of secondary and tertiary amines.

| Reactant | Carbonyl Compound | Reducing Agent | Product Name |

| This compound | Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This compound | Acetone | NaBH(OAc)₃ | N-isopropyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This compound | Cyclohexanone | NaBH₃CN | N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

Reactivity of the Pyrazole Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This system is considered electron-rich, making it susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrazoles. Studies on the pyrazole nucleus show that electrophilic attack occurs preferentially at the C4 position, which has the highest electron density. scribd.comnih.gov The N1-substituent, in this case, an ethyl group, acts as an electron-donating group, further activating the ring towards substitution.

To illustrate the inherent reactivity of the 1-ethylpyrazole (B1297502) scaffold, typical EAS reactions are considered on the parent ring. The Vilsmeier-Haack reaction, which installs a formyl (-CHO) group, is a classic example of EAS on pyrazoles and proceeds readily at the C4 position. researchgate.netarkat-usa.orgnih.gov Similarly, halogenation, such as bromination, also occurs selectively at C4, with donor groups on the ring promoting the reaction. researchgate.net

| Reactant Scaffold | Reaction | Reagents | Major Product |

| 1-ethyl-1H-pyrazole | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-ethyl-1H-pyrazole-4-carbaldehyde |

| 1-ethyl-1H-pyrazole | Bromination | Br₂, Acetic Acid | 4-bromo-1-ethyl-1H-pyrazole |

| 1-ethyl-1H-pyrazole | Nitration | HNO₃, H₂SO₄ | 1-ethyl-4-nitro-1H-pyrazole |

Functional Group Interconversions on the Pyrazole Nucleus

The pyrazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the substituents present: the ethyl group at the N1 position and the propan-2-amine group at the C4 position. The alkyl groups are generally considered to be weakly activating and will influence the regioselectivity of electrophilic substitution reactions. Based on the established chemistry of pyrazoles, several functional group interconversions can be envisioned. nih.gov

One of the most common methods for introducing a functional group onto a pyrazole ring is through electrophilic substitution. The Vilsmeier-Haack reaction, for instance, is a well-established method for the formylation of various hydrazones to produce 4-formylpyrazoles. researchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. researchgate.netijpcbs.commdpi.comscispace.com For this compound, this reaction would likely introduce a formyl (-CHO) group at the C5 position of the pyrazole ring. The resulting aldehyde could then serve as a versatile handle for a wide range of further chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to various other functional groups.

Another potential electrophilic substitution is nitration. While no direct examples on the target molecule are available, related compounds such as 1-ethyl-4-nitro-1H-pyrazole are known, indicating that nitration of the 1-ethylpyrazole system is feasible. scbt.com Nitrating agents, such as a mixture of nitric acid and sulfuric acid, could potentially introduce a nitro (-NO₂) group onto the pyrazole ring, likely at the C5 position. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized.

Halogenation represents another viable pathway for functional group interconversion on the pyrazole nucleus. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the regioselective halogenation of aromatic and heteroaromatic compounds. The introduction of a halogen atom (e.g., Br or Cl) would provide a reactive site for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

Furthermore, directed metalation offers a powerful strategy for the regioselective functionalization of the pyrazole ring. nih.govresearchgate.net This involves the use of a strong base, such as an organolithium reagent, to deprotonate a specific position on the ring, followed by quenching with an electrophile. The regioselectivity of this process can often be controlled by the directing effects of existing substituents. For the target molecule, metalation could potentially occur at the C5 position, allowing for the introduction of a variety of functional groups.

A summary of potential functional group interconversions on the pyrazole nucleus is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product | Further Transformations |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(1-ethyl-4-(2-aminopropyl)-1H-pyrazol-5-yl)carbaldehyde | Oxidation, reduction, reductive amination, etc. |

| Nitration | HNO₃, H₂SO₄ | 1-(1-ethyl-5-nitro-4-(2-aminopropyl)-1H-pyrazol-yl)propan-2-amine | Reduction to amine, further functionalization |

| Halogenation | NBS or NCS | 1-(5-halo-1-ethyl-4-(2-aminopropyl)-1H-pyrazol-yl)propan-2-amine | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Directed Metalation | n-BuLi, then Electrophile (E+) | 1-(1-ethyl-5-E-4-(2-aminopropyl)-1H-pyrazol-yl)propan-2-amine | Introduction of various functional groups (e.g., silyl, boronic ester) |

Transformations of the Propan-2-amine Side Chain

The propan-2-amine side chain of the molecule presents a chiral center, offering opportunities for stereoselective transformations. These transformations are critical for investigating the differential biological activities of the individual enantiomers.

The synthesis of enantiomerically pure forms of this compound can be approached through several established methodologies for obtaining chiral amines. These include asymmetric synthesis, enzymatic resolution, and chromatographic separation of enantiomers.

Asymmetric Synthesis:

A powerful strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been successfully employed as a chiral auxiliary in the synthesis of novel pyrazole derivatives. nih.gov This method typically involves the condensation of the chiral auxiliary with a ketone precursor to form a chiral sulfinylimine, followed by a diastereoselective reduction and subsequent removal of the auxiliary to yield the enantiomerically enriched amine.

Enzymatic Resolution:

Enzymatic resolution is a widely used technique for the separation of racemic mixtures. mdpi.comnih.gov Lipases are a common class of enzymes used for the kinetic resolution of racemic amines or their precursors, such as the corresponding alcohols. researchgate.net This process involves the selective acylation of one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. For example, the racemic mixture of this compound could be subjected to enzymatic acylation, where a lipase (B570770) selectively catalyzes the reaction of one enantiomer with an acyl donor, such as an ester. The resulting amide can then be separated from the unreacted amine, and subsequent hydrolysis of the amide would yield the other enantiomer. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. researchgate.netnih.gov

Chromatographic Separation:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for the separation of enantiomers. nih.govmdpi.com Polysaccharide-based CSPs, in particular, have shown broad applicability in the resolution of a wide range of chiral compounds, including pyrazole derivatives. nih.gov A racemic mixture of this compound could be directly separated into its constituent enantiomers by chiral HPLC. This method is often used for both analytical determination of enantiomeric excess and for preparative isolation of the pure enantiomers. Alternatively, the racemic amine can be derivatized with a chiral resolving agent to form a pair of diastereomers, which can then be separated by standard chromatographic techniques. mdpi.com

A summary of potential stereoselective transformations of the alkyl chain is presented in the table below.

| Method | Description | Key Reagents/Materials | Outcome |

| Asymmetric Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of the amine synthesis. | tert-Butanesulfinamide, reducing agents | Enantiomerically enriched or pure amine |

| Enzymatic Resolution | Selective enzymatic acylation of one enantiomer in a racemic mixture. | Lipases (e.g., from Candida antarctica), acyl donors | Separation of enantiomers |

| Chiral HPLC | Direct separation of enantiomers using a chiral stationary phase. | Chiral stationary phases (e.g., polysaccharide-based) | Isolation of pure enantiomers |

| Diastereomeric Resolution | Derivatization with a chiral resolving agent to form separable diastereomers. | Chiral acids (e.g., tartaric acid derivatives) | Separation of diastereomers, followed by removal of the resolving agent |

Utility of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine As a Synthetic Intermediate and Scaffold

Incorporation into Polyheterocyclic Systems

The primary amine functionality of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine is a key reactive site for the construction of fused heterocyclic systems. While much of the existing literature focuses on the cyclization reactions of aminopyrazoles where the amino group is directly attached to the pyrazole (B372694) ring, the principles of these reactions can be extended to derivatives with aminoalkyl side chains. The amino group can react with a variety of bifunctional electrophiles to form new rings fused to or incorporating the pyrazole core.

For instance, reactions with β-dicarbonyl compounds or their equivalents are a common strategy for forming pyrimidine (B1678525) rings. The reaction of an aminoalkylpyrazole with a β-ketoester could, through a series of condensation and cyclization steps, lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. Similarly, multicomponent reactions, which are efficient processes that combine three or more reactants in a single step, can be employed to construct complex polyheterocyclic systems such as pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com The specific reaction pathways and the resulting regiochemistry would be influenced by the nature of the reactants and the reaction conditions.

| Precursor | Reagent | Resulting Fused System (Example) |

| Aminopyrazole | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine |

| Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

| Aminopyrazole | Isatin and β-Diketone | Pyrazolo[3,4-b]pyridine-spiroindolinone |

This table presents generalized reactions for aminopyrazoles, which are analogous to potential reactions of this compound.

Scaffold for Complex Molecular Architecture Design

The pyrazole ring is often referred to as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netmdpi.com The specific substitution pattern of this compound offers distinct advantages for its use as a scaffold in the design of complex molecules.

The ethyl group at the N1 position provides a degree of lipophilicity and can influence the orientation of other substituents, which can be crucial for binding to molecular targets. The propan-2-amine side chain at the C4 position introduces a flexible linker and a primary amine, which can be readily functionalized to introduce a variety of side chains or to connect to other molecular fragments. This allows for the systematic exploration of the chemical space around the pyrazole core, a key strategy in drug discovery and the development of functional molecules. researchgate.netnih.gov

The pyrazole core itself can be further functionalized at other positions, allowing for the creation of highly diverse and complex molecular architectures. The combination of the stable aromatic pyrazole ring with the flexible and reactive side chain makes this compound a valuable starting point for the synthesis of libraries of compounds for screening in various applications.

Precursor in Materials Chemistry Research

The field of materials chemistry often utilizes organic molecules with specific electronic and structural properties as precursors for functional materials. Pyrazole derivatives have found applications in the development of materials such as metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). rsc.orgdigitellinc.com

As a ligand for the construction of MOFs, this compound offers multiple coordination sites through the nitrogen atoms of the pyrazole ring and the primary amine. The structure of the ligand, including the length and flexibility of the aminoalkyl side chain, can influence the topology and pore environment of the resulting MOF. These materials have potential applications in gas storage, separation, and catalysis.

Role in the Development of Chemical Probes and Reagents (non-biological context)

The structural features of this compound also make it a candidate for the development of chemical probes and reagents for non-biological applications. The pyrazole moiety, with its two nitrogen atoms, can act as a chelating agent for metal ions. The amine side chain can be functionalized with chromophores or fluorophores to create sensors that signal the presence of a target analyte through a change in color or fluorescence.

For example, the amine group could be derivatized with a fluorescent moiety, and the binding of a specific metal ion to the pyrazole nitrogens could modulate the fluorescence properties of the molecule, allowing for the selective detection of that ion. The design of such probes requires careful consideration of the binding affinity and selectivity of the pyrazole core for different metal ions, as well as the photophysical properties of the signaling unit.

Furthermore, the primary amine can be utilized to immobilize the molecule onto a solid support, creating a stationary phase for chromatography or a solid-supported catalyst. The pyrazole ring could then act as a ligand to bind a catalytically active metal center. This approach allows for the development of recyclable and reusable reagents for various chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine?

- Methodology :

- Reductive amination : React 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one with ammonia or a primary amine under hydrogenation conditions using catalysts like Pd/C or Raney nickel .

- Condensation reactions : Utilize substituted pyrazole precursors (e.g., 1-ethyl-4-formylpyrazole) with propan-2-amine derivatives under acidic or basic conditions .

- Optimization : Adjust reaction parameters (temperature, solvent polarity) to enhance yield. For example, ethanol or THF as solvents at 60–80°C often improve reaction efficiency .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Use - and -NMR to confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CHCH) and the propan-2-amine moiety (δ ~2.5–3.0 ppm for NH) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 167.25 (calculated for CHN) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .

- Antimicrobial activity : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Approach :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., serotonin receptors) using crystallographic data from the PDB .

- DFT calculations : Use Gaussian or ORCA to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. How to resolve discrepancies in crystallographic data for pyrazole derivatives?

- Strategies :

- SHELX refinement : Apply twin refinement and anisotropic displacement parameters to address disorder in the ethyl or amine groups .

- X-ray data validation : Use PLATON to check for missed symmetry or hydrogen-bonding networks .

- Comparative analysis : Cross-reference with similar structures in the Cambridge Structural Database (CSD) to identify common packing motifs .

Q. What strategies mitigate tautomerism-related issues in spectroscopic characterization?

- Solutions :

- Variable-temperature NMR : Perform experiments at 25°C and −40°C to observe dynamic tautomeric equilibria (e.g., pyrazole ring proton shifts) .

- Isotopic labeling : Synthesize -labeled analogs to simplify splitting patterns in -NMR .

- IR spectroscopy : Compare experimental carbonyl stretches (if applicable) with DFT-predicted frequencies .

Q. How to design SAR studies for optimizing bioactivity?

- Framework :

- Substituent variation : Synthesize analogs with substituents at the pyrazole C3/C5 positions or modified amine groups (e.g., isopropyl to cyclopropyl) .

- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors/donors .

- In silico ADMET : Predict logP, solubility, and metabolic stability with SwissADME or ADMETLab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.